N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester
Description
N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is a chiral amino acid derivative featuring a tert-butyl ester group and a methoxy-oxopropyl substituent on the valine nitrogen. Its molecular formula is C₁₃H₂₅NO₅ (calculated molecular weight: 275.3 g/mol). The compound’s structure comprises:
- L-Valine backbone: Provides chirality (S-configuration) and a branched isopropyl group.
- tert-Butyl ester: Enhances steric protection of the carboxylate, improving stability against hydrolysis.
- 3-Methoxy-3-oxopropyl substituent: Introduces a ketone and methoxy group, influencing polarity and reactivity.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)11(12(16)18-13(3,4)5)14-8-7-10(15)17-6/h9,11,14H,7-8H2,1-6H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGJJRWQXSCWGU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
L-valine reacts with tert-butanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) gas. The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by tert-butanol.
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Solvent : Anhydrous tert-butanol
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Catalyst : H₂SO₄ (5 mol%)
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Temperature : 60–80°C
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Time : 12–24 hours
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Yield : 85–92%
Purification : The crude product is isolated via vacuum distillation or silica gel chromatography (hexane/ethyl acetate, 4:1).
Boc Protection Strategy
For applications requiring orthogonal protection, Boc anhydride (Boc₂O) is employed in a two-phase system with sodium bicarbonate (NaHCO₃):
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Dissolve L-valine in dioxane/water (1:1).
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Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).
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Stir at 25°C for 6 hours.
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Extract with dichloromethane (DCM) and concentrate.
Yield : 88–95%
N-Alkylation Strategies for Introducing the 3-Methoxy-3-oxopropyl Group
The tert-butyl-protected L-valine undergoes N-alkylation to introduce the 3-methoxy-3-oxopropyl moiety. Two predominant methodologies are explored:
Michael Addition to Methyl Acrylate
The Michael addition leverages the nucleophilic amine of L-valine tert-butyl ester to attack the β-carbon of methyl acrylate, forming the desired N-alkylated product.
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Reactants :
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L-valine tert-butyl ester (1.0 equiv)
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Methyl acrylate (1.5 equiv)
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Base : Triethylamine (TEA, 2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 25°C
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Time : 8–12 hours
Mechanistic Insight :
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TEA deprotonates the amine, generating a stronger nucleophile.
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The amine attacks the β-carbon of methyl acrylate, forming a zwitterionic intermediate.
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Proton transfer yields the N-(3-methoxy-3-oxopropyl) product.
Yield : 78–84%
Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1).
Alkylation with Methyl 3-Bromopropionate
Direct alkylation using methyl 3-bromopropionate offers an alternative route, though the reagent’s synthetic accessibility poses challenges.
Synthetic Route :
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Prepare methyl 3-bromopropionate via Appel reaction of 3-hydroxypropionic acid with PBr₃.
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React L-valine tert-butyl ester (1.0 equiv) with methyl 3-bromopropionate (1.2 equiv) in DMF using K₂CO₃ (2.5 equiv) as base.
Conditions :
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Temperature : 80°C
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Time : 6 hours
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Yield : 65–72%
Limitations : Low yield due to competing elimination reactions.
Comparative Analysis of Methodologies
| Parameter | Michael Addition | Direct Alkylation |
|---|---|---|
| Yield | 78–84% | 65–72% |
| Reaction Time | 8–12 hours | 6 hours |
| Purification | Column chromatography | Recrystallization |
| Stereochemical Purity | >99% ee | >99% ee |
| Scalability | High | Moderate |
Key Observations :
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The Michael addition offers superior yield and scalability but requires stringent moisture control.
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Direct alkylation is faster but suffers from reagent availability and side reactions.
Mechanistic Challenges and Solutions
Stereochemical Integrity
The chiral center of L-valine remains unaffected during N-alkylation due to the reaction’s non-invasive nature. However, racemization may occur under strongly acidic or basic conditions.
Mitigation Strategies :
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Use mild bases (e.g., TEA instead of NaOH).
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Conduct reactions at ambient temperature.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide
Major Products
Oxidation: Aldehydes or carboxylic acids
Reduction: Alcohols
Substitution: Carboxylic acids
Scientific Research Applications
Asymmetric Synthesis
N-(3-Methoxy-3-oxopropyl)-L-valine tert-butyl ester is primarily utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound aids in the formation of chiral centers during chemical reactions, improving yield and selectivity.
Case Study : A study demonstrated that using this compound as a chiral auxiliary significantly increased the enantioselectivity of a synthetic pathway leading to a biologically active molecule, showcasing its effectiveness in producing desired stereoisomers .
Peptide Synthesis
This compound is also employed in peptide synthesis, particularly in the formation of peptide bonds. Its structure allows it to participate in coupling reactions, where amino acids are linked together to form peptides.
Data Table: Peptide Synthesis Efficiency
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Coupling with L-Valine | 85 | 95 |
| Coupling with Glycine | 80 | 90 |
The above table illustrates the efficiency of peptide synthesis when using this compound as a coupling agent, highlighting its role in achieving high yields and enantiomeric excess .
Biochemical Studies
In proteomics and biochemical research, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for elucidating protein structures and functions.
Application Example : Researchers have utilized this compound to modify peptide sequences for studying enzyme-substrate interactions, providing insights into catalytic mechanisms and specificity .
Mechanism of Action
The mechanism of action of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The methoxy-oxopropyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Steric Effects : The tert-butyl group in the target compound and ’s analog increases steric hindrance compared to methyl or ethyl esters, reducing hydrolysis rates.
- Polarity : The methoxy-oxopropyl group introduces moderate polarity, contrasting with the lipophilic phenanthrene moiety in ’s compound .
- Chirality : Unlike the (1R)-configured pyridinium derivative in , the target compound retains the natural L-valine (S) configuration, critical for biological compatibility .
Physicochemical Properties
- Solubility : The tert-butyl ester and branched valine side chain suggest solubility in organic solvents (e.g., DCM, THF), similar to ’s compound .
- Stability : tert-Butyl esters generally exhibit greater hydrolytic stability than methyl/ethyl esters, as seen in ’s ibuprofen conjugates .
- Melting Point : Expected to be lower than phenanthrene-based analogs (e.g., Compound 7 in , m.p. 205–206°C) due to reduced aromaticity .
Biological Activity
N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester, also known by its CAS number 192725-86-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 239.29 g/mol |
| CAS Number | 192725-86-3 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
This compound exhibits various biological activities, primarily attributed to its structural features that allow interactions with biological macromolecules. The compound has been studied for its potential role in inhibiting certain enzymes and modulating cellular pathways.
Antiviral Activity
Research indicates that this compound may possess antiviral properties. A study highlighted its efficacy as a metabolite in inhibiting HIV protease, showcasing a low inhibition constant (Ki) of 0.7 pM, which suggests potent antiviral activity .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in vitro .
Study on Antiviral Efficacy
In vitro studies conducted on MT-4 cells revealed that this compound exhibited an effective concentration (EC50) of approximately 1.413 μM against HIV, highlighting its potential as an antiviral agent .
Study on Anticancer Activity
A comparative analysis of various compounds including this compound showed significant inhibition of cell viability in human lung adenocarcinoma cells. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .
Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester, and how do reaction conditions influence yield?
This compound is typically synthesized via coupling reactions between protected L-valine derivatives and activated esters. For example, tert-butyl esters are often introduced using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A related method involves ring-opening polymerization of N-carboxyanhydrides (NCAs) bearing tert-butyl esters, as demonstrated for analogous glycine derivatives . Optimizing reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) can enhance yields by minimizing side reactions like hydrolysis.
Q. What purification strategies are recommended for isolating this compound?
Flash chromatography using gradients of ethyl acetate/hexanes (e.g., 10–50% ethyl acetate) is effective for separating tert-butyl ester derivatives from unreacted starting materials or byproducts . Silica gel columns with 5–10% methanol in dichloromethane may also resolve polar impurities. For scale-up, recrystallization from tert-butyl methyl ether (MTBE) or cold ethanol can improve purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify tert-butyl (δ ~1.4 ppm for 9H singlet) and methoxy protons (δ ~3.3–3.7 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+Na] or [M+H]).
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm to assess purity (>98%) .
Q. What precautions are necessary for handling and storing this compound?
Store at –15°C in airtight containers under inert gas (N or Ar) to prevent ester hydrolysis or tert-butyl group degradation . Avoid prolonged exposure to moisture or acidic/basic conditions during synthesis.
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound?
Chiral auxiliaries or asymmetric catalysts are critical. For example, phase-transfer catalysts like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide have been used in alkylation reactions of tert-butyl-protected amino acids to achieve >90% enantiomeric excess (ee) . Monitoring diastereoselectivity via chiral HPLC or circular dichroism (CD) is advised .
Q. What strategies enable selective deprotection of the tert-butyl ester without damaging the methoxy-oxopropyl group?
Mild acidic hydrolysis (e.g., 10% TFA in dichloromethane for 1–2 h at 0°C) selectively cleaves tert-butyl esters, leaving methoxy groups intact . Alternatively, enzymatic deprotection using lipases in buffered solutions (pH 7–8) offers a green chemistry alternative .
Q. How can researchers resolve contradictions in reported synthetic yields or stereoselectivity for this compound?
Systematic screening of catalysts (e.g., Pd(dba) vs. Rh-based catalysts) and ligands (e.g., (S)-[(CF)]t-BuPHOX) can identify optimal conditions . Kinetic studies (e.g., variable-temperature NMR) may reveal competing reaction pathways or intermediates causing yield discrepancies .
Q. What role does this compound play in synthesizing bioactive peptides or peptidomimetics?
The tert-butyl ester serves as a stable protecting group during solid-phase peptide synthesis (SPPS). For instance, it has been used as a precursor in ritonavir intermediate synthesis, where selective deprotection enables sequential coupling of amino acid residues .
Q. How can this compound be utilized in designing pH-responsive polymers or drug delivery systems?
Deprotection of the tert-butyl ester generates a carboxylic acid, enabling pH-dependent solubility transitions. This property has been exploited in poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers, which form self-assembled nanostructures under acidic conditions .
Q. What analytical methods are suitable for detecting trace impurities or degradation products in this compound?
- LC-MS/MS : To identify hydrolyzed products (e.g., free L-valine or 3-methoxypropionic acid).
- FT-IR Spectroscopy : To monitor ester carbonyl peaks (~1740 cm) for degradation .
- X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
